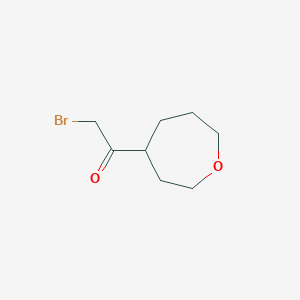
N-(adamantan-1-yl)-2-chloro-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(adamantan-1-yl)-2-chloro-N-ethylacetamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a highly symmetrical polycyclic cage molecule known for its unique chemical properties and diverse therapeutic applications. The adamantane scaffold provides stability and enhances the bioavailability of the compounds derived from it .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(adamantan-1-yl)-2-chloro-N-ethylacetamide can be synthesized through various methods. One common approach involves the reaction of 1-adamantylamine with 2-chloro-N-ethylacetamide in the presence of a suitable catalyst. The reaction is typically carried out in an acidic medium, such as sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and microwave irradiation can enhance the yield and reduce reaction times. The product is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-(adamantan-1-yl)-2-chloro-N-ethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, hydroxides, and reduced amines .
Applications De Recherche Scientifique
N-(adamantan-1-yl)-2-chloro-N-ethylacetamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(adamantan-1-yl)-2-chloro-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The adamantane scaffold enhances the compound’s ability to penetrate cell membranes and interact with biological targets. The compound may inhibit enzymes or disrupt cellular processes, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: Known for its antiviral and antiparkinsonian properties.
Rimantadine: An antiviral drug used to treat influenza.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
N-(adamantan-1-yl)-2-chloro-N-ethylacetamide is unique due to its specific chemical structure, which combines the adamantane scaffold with a chloroacetamide moiety. This combination enhances its stability, bioavailability, and potential therapeutic applications compared to other similar compounds .
Propriétés
Numéro CAS |
42536-91-4 |
|---|---|
Formule moléculaire |
C14H22ClNO |
Poids moléculaire |
255.78 g/mol |
Nom IUPAC |
N-(1-adamantyl)-2-chloro-N-ethylacetamide |
InChI |
InChI=1S/C14H22ClNO/c1-2-16(13(17)9-15)14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3 |
Clé InChI |
WPMUWNNCOVNLKN-UHFFFAOYSA-N |
SMILES canonique |
CCN(C(=O)CCl)C12CC3CC(C1)CC(C3)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B13901355.png)


![N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B13901371.png)
![8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13901378.png)



![tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate](/img/structure/B13901394.png)



![2-[1-[[(R)-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinyl]methyl]cyclopropyl]acetic acid](/img/structure/B13901418.png)

